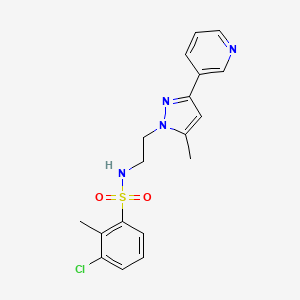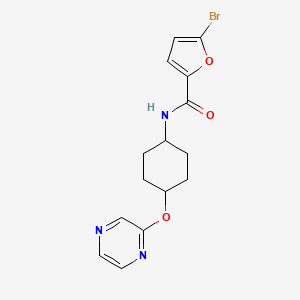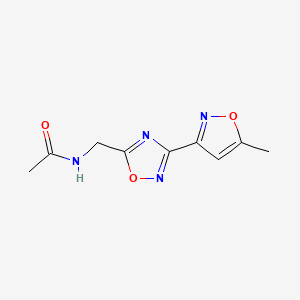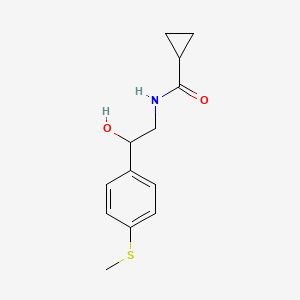
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and enzyme prodrug therapy. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, chlorination, and the use of intermediates. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly including the use of thiol-containing intermediates and nitrobenzyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of a related compound was found to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with experimental values . This indicates that a detailed molecular structure analysis of the compound would likely involve similar computational and experimental methods to determine its geometry and electronic properties.
Chemical Reactions Analysis
Compounds with nitrobenzyl groups have been shown to undergo reductive chemistry, which is relevant for their biological activity. For example, the reduction of nitro groups to amines or hydroxylamines in the presence of reducing agents is a key step in the activation of prodrugs . The compound , with a nitrobenzyl moiety, may similarly undergo reductive transformations that could be relevant for its potential as a prodrug.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of nitroso groups and their interaction with reducing agents can affect the stability and reactivity of the compounds . The compound , with both nitrobenzyl and methoxybenzamide groups, would likely have unique properties that could be studied through experimental assays and computational predictions.
Applications De Recherche Scientifique
Bioactivation and DNA Interstrand Crosslinking
Research highlights the bioactivation of related compounds, demonstrating their transformation into cytotoxic agents capable of inducing DNA-DNA interstrand crosslinks. This process is facilitated by enzymes like DT diaphorase, revealing a mechanism where the activated form of the compound interacts with cellular components to exert cytotoxic effects, particularly targeting tumor cells through selective cytotoxicity (Knox et al., 1991).
Enzymatic Reduction and Cytotoxicity
Studies on the enzymatic reduction of nitro groups in similar compounds to amine or hydroxylamine derivatives have shown that this transformation is crucial for their cytotoxicity. The reduction process, often oxygen-inhibited, suggests a pathway for selective toxicity in hypoxic tumor cells, pointing towards the therapeutic potential of such compounds in targeting cancer cells (Palmer et al., 1995).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
The compound's derivatives have been evaluated as prodrugs in GDEPT, where specific enzymes activate the prodrug within the tumor environment, leading to targeted cytotoxicity. This approach underlines the potential of such compounds in cancer therapy, offering a strategy to minimize side effects and enhance therapeutic efficacy through localized activation (Hay et al., 2003).
Antihistaminic Action and Molecular Geometry
Further research extends to the synthesis and evaluation of compounds for their antihistaminic actions, demonstrating the versatility of these chemical structures in different therapeutic areas. Theoretical studies on molecular geometry and reactivity offer insights into the pharmacological potential of the compound and its derivatives (Genç et al., 2013).
Nitroreductase Enzyme Activation
Identification of nitroreductase enzymes capable of activating similar compounds to cytotoxic metabolites underscores the significance of enzymatic interaction in the drug's mechanism of action. This activation pathway opens avenues for designing enzyme-directed cancer therapies, leveraging the compound's bioreductive activation for therapeutic advantage (Knox et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S/c1-29-14-8-4-12(5-9-14)17(25)21-15-16(20)22-19(23-18(15)26)30-10-11-2-6-13(7-3-11)24(27)28/h2-9H,10H2,1H3,(H,21,25)(H3,20,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYNPPGABINLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)


![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)
![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)
![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)